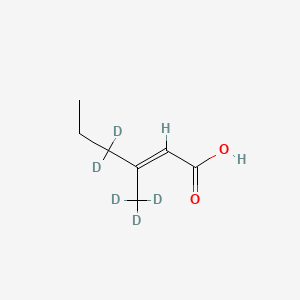

(E)-3-Methyl-2-hexenoic acid-d5

CAS No.:

Cat. No.: VC16612486

Molecular Formula: C7H12O2

Molecular Weight: 133.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O2 |

|---|---|

| Molecular Weight | 133.20 g/mol |

| IUPAC Name | (E)-4,4-dideuterio-3-(trideuteriomethyl)hex-2-enoic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+/i2D3,4D2 |

| Standard InChI Key | NTWSIWWJPQHFTO-MRLBEMMBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])/C(=C\C(=O)O)/C([2H])([2H])CC |

| Canonical SMILES | CCCC(=CC(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

(E)-3-Methyl-2-hexenoic acid-d5 is characterized by the substitution of five hydrogen atoms with deuterium at specific positions: three on the methyl group (C3) and two on the adjacent carbons (C4). This isotopic labeling results in the molecular formula C₇H₇D₅O₂, distinguishing it from its non-deuterated counterpart (C₇H₁₂O₂). The compound retains the (E)-configuration of the double bond between C2 and C3, a structural feature critical to its odorant properties .

Key Structural Features:

-

Double Bond Position: Between C2 and C3, contributing to its unsaturated nature.

-

Deuterium Placement: Three deuteriums on the C3 methyl group and two on C4, as indicated by the isomeric SMILES:

[2H]C([2H])([2H])/C(=C\C(=O)O)/C([2H])([2H])CC. -

Carboxyl Functional Group: Enables acidity (pKa ~4.5–5.0) and participation in salt formation.

Spectroscopic and Chromatographic Identification

Analytical techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are employed to verify its structure and purity. The deuterium atoms induce distinct isotopic shifts in NMR spectra, particularly in and integrations, while GC-MS reveals a molecular ion peak at m/z 133.2 . High-performance liquid chromatography (HPLC) achieves purity levels up to 99.8%, ensuring reliability in experimental applications.

Synthesis and Purification Strategies

Deuteration Techniques

The synthesis of (E)-3-Methyl-2-hexenoic acid-d5 typically involves hydrogen-deuterium exchange reactions under controlled conditions. Common methods include:

-

Catalytic Deuteriation: Using palladium or platinum catalysts in deuterium oxide (D₂O) to replace hydrogens at specific sites.

-

Deuterated Precursors: Starting with deuterium-enriched reagents, such as CD₃MgBr, to introduce isotopic labels during Grignard reactions.

Optimization Parameters:

-

Temperature: Maintained between 20–40°C to prevent decomposition.

-

Pressure: Atmospheric or slightly elevated to facilitate deuteration.

-

Reaction Time: 24–72 hours, depending on the desired deuteration efficiency.

Purification and Quality Control

Post-synthesis purification involves reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile-water (70:30 v/v). The elution profile is monitored at 210 nm, with the compound typically eluting at 8–10 minutes. Final products are lyophilized and stored at -20°C to ensure stability .

Biological Role and Mechanistic Insights

Axillary Odor Formation

(E)-3-Methyl-2-hexenoic acid-d5 is a key intermediate in the bacterial degradation of apocrine sweat secretions. Cutibacterium spp. and Staphylococcus epidermidis hydrolyze odorless precursors into volatile acids, with the deuterated compound serving as a tracer in these pathways .

Metabolic Pathway:

-

Secretion: Non-volatile precursors (e.g., glutamine conjugates) are released into sweat.

-

Bacterial Cleavage: Microbial β-lyases liberate (E)-3-methyl-2-hexenoic acid.

-

Volatilization: The acid evaporates, contributing to body odor .

Individual Variability in Odor Production

A seminal study by Akutsu et al. (2006) quantified (E)-3-methyl-2-hexenoic acid levels in 50 Japanese individuals, revealing a 20-fold variation (0.5–10 ng/cm²). This heterogeneity correlates with genetic polymorphisms in ABCC11, a gene regulating apocrine secretion composition .

Research Applications and Innovations

Olfactory and Sensory Studies

The deuterated compound enables isotopic tracing in dynamic headspace analyses, allowing researchers to differentiate endogenous and exogenous odorants in human studies .

Table 1: Quantification of (E)-3-Methyl-2-hexenoic acid-d5 in Sweat Samples

| Study Population | Mean Concentration (ng/cm²) | Detection Method | Reference |

|---|---|---|---|

| Japanese Adults | 3.2 ± 2.1 | GC-MS | |

| European Cohort | 2.8 ± 1.9 | LC-MS/MS |

Fragrance Development

In the cosmetics industry, (E)-3-Methyl-2-hexenoic acid-d5 aids in odor-neutralizing formulations. By inhibiting bacterial β-lyases, compounds like zinc ricinoleate reduce its production, as demonstrated in in vitro skin models .

Future Directions and Challenges

Personalized Hygiene Products

Advances in metabolomic profiling could enable products tailored to individual ABCC11 genotypes, potentially reducing odor through precursor inhibition .

Microbial Community Engineering

CRISPR-based modulation of odor-producing bacteria offers a novel approach to altering axillary microbiota, with deuterated tracers monitoring intervention efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume